Potassium (2-phenyloxy)ethyltrifluoroborate
Overview
Description
Potassium (2-phenyloxy)ethyltrifluoroborate, also known as KB(OPEt)3, is an organoboron compound with a chemical formula of C10H12BF3KO. It has a molecular weight of 228.06 g/mol .
Molecular Structure Analysis
The molecular structure of Potassium (2-phenyloxy)ethyltrifluoroborate consists of a phenyloxy group attached to an ethyl group, which is further connected to a boron atom. The boron atom is also attached to three fluorine atoms and a potassium atom .Scientific Research Applications
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including variants similar to potassium (2-phenyloxy)ethyltrifluoroborate, are utilized in cross-coupling reactions. A study by Alacid and Nájera (2008) demonstrated the use of these compounds in cross-coupling with aryl and heteroaryl chlorides, using an oxime-derived palladacycle as a precatalyst. This process, conducted in aqueous media under conventional and microwave heating, affords biphenyls in phosphine-free conditions (Alacid & Nájera, 2008).
Stereospecific Cross-Coupling
Molander and Wisniewski (2012) synthesized potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates through copper-catalyzed diboration of aldehydes. These compounds were used in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides, providing a pathway to protected secondary alcohols. The benzyl protecting group in these reactions is critical in avoiding the β-hydride elimination pathway and ensuring retention of stereochemistry (Molander & Wisniewski, 2012).
Cationic 2-aza-Cope Rearrangement-Lewis Acid Promoted Petasis Reaction
Stas, Tehrani, and Laus (2008) used potassium alkynyltrifluoroborates and potassium (2-phenyl)vinyltrifluoroborates in a reaction involving N-3-butenyl-(2,2-dichloro-1-propylidene)amine and BF3·Et2O as a Lewis acid. This method synthesized rearranged Mannich products, starting with a cationic 2-aza-Cope rearrangement of the imine, followed by a borono-Mannich-type reaction (Stas, Tehrani, & Laus, 2008).
Hydrolysis in Suzuki-Miyaura Coupling
Lennox and Lloyd‐Jones (2012) studied the hydrolysis of potassium organotrifluoroborate (RBF(3)K) reagents in the context of Suzuki-Miyaura coupling. They found that the hydrolysis rate depends on various variables, making it a complex process for different RBF(3)K reagents. Understanding this reaction is crucial in minimizing side reactions like oxidative homocoupling and protodeboronation in Suzuki-Miyaura couplings (Lennox & Lloyd‐Jones, 2012).
properties
IUPAC Name |
potassium;trifluoro(2-phenoxyethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)6-7-13-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRSLUANOEYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-phenyloxy)ethyltrifluoroborate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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